Cas no 492-41-1 (L-(-)-Ephedrine)
L-(-)-Ephedrine structure
Product Name:L-(-)-Ephedrine
Numero CAS:492-41-1
MF:C9H13NO
MW:151.205622434616
CID:37755
PubChem ID:10297
Update Time:2025-04-18
L-(-)-Ephedrine Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-(-)-Ephedrine
- (1R,2S)-2-Amino-1-phenyl-1-propanol
- (1R,2S)-(-)-Norephedrine
- (1R,2S)-2-amino-1-phenylpropan-1-ol
- (1R,2S)-Norephedrine
- ***
- (-)-Norephedrin
- (-)-Norephedrine
- (-)-phenylpropanolamine
- (1R,2S)-2-amino-1-phenyl-propan-1-ol
- (1S,2R)-H2NCH(Me)CH(OH)Ph
- (R,S)-(-)-Norephedrine
- L-ERYTHRO-(1R,2S)-2-AMINO-1-PHENYLPROPAN-1-OL
- l-Norephedrine
- l-Phenylpropanolamine
- Mydriatin
- USAF CS-6
- KBioGR_001385
- Propadrine
- (1R,2S)-(-)-Norephedrine, 99%
- Phenylpropanolamin
- CHEBI:80680
- Spectrum2_000016
- Benzyl alcohol, alpha-(1-aminoethyl)-
- W-106029
- Phenylpropanolaminum [INN-Latin]
- R01BA01
- (1R,2S)- Norephedrine
- Spectrum4_000983
- Phenylfenesin
- erythro-2-Amino-1-phenyl-1-propanol
- 4-13-00-01875 (Beilstein Handbook Reference)
- dl-Phenylpropanolamine
- dl-alpha-(1-Aminoethyl)benzyl alcohol
- Phenylpropanolamine (INN)
- DB00397
- PHENYLPROPANOLAMINE [MART.]
- (1R,2S)-PHENYLPROPANOLAMINE
- Phenylpropanolaminum (INN-Latin)
- N0608
- EINECS 207-755-7
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
- PHENYLPROPANOLAMINE [WHO-DD]
- Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.R)-
- SCHEMBL152038
- KBio3_001778
- NSC17704
- NSC 9920
- NSC 17704
- UNII-57B9YG5Y1E
- D08368
- 1-Propanol, 2-amino-1-phenyl-, (-)-
- SELEGILINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Benzenemethanol, .alpha.-((1S)-1-aminoethyl)-, (.alpha.R)-
- InChI=1/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s
- (R-(R*,S*))-alpha-(1-Aminoethyl)benzyl alcohol
- (1R,2S)-(-)-Phenylpropanolamine
- 33RU150WUN
- beta-hydroxyamphetamine
- PHENYLPROPANOLAMINE (MART.)
- NSC-9920
- Spectrum3_000889
- Phenylpropanolamina (INN-Spanish)
- (+/-)-Norephedrine
- Phenylpropanolamine [INN:BAN]
- NSC-17704
- dl-1-Phenyl-2-aminopropanol-1(ChemID)
- Phenylpropanolamina
- KBio2_001583
- CHEMBL136560
- DTXCID10820534
- PDSP2_001333
- 1-norephedrine
- SR-05000001534-1
- PHENYLPROPANOLAMINE [INN]
- KBio2_006719
- dl-alpha-Hydroxy-beta-aminopropylbenzene
- Phenylpropanolamine1534
- UNII-33RU150WUN
- PHENYLPROPANOLAMINE [MI]
- Benzyl alcohol, alpha-(1-aminoethyl)-, (-)-
- PPA [Nasal Decongestant]
- AKOS015891206
- SR-05000001534-2
- Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-
- phenylpropanolamine
- (+-)-Norephedrin
- 14838-15-4
- (-)-ERYTHRO-2-AMINO-2-METHYL-1-PHENYLETHANOL
- dl-1-Phenyl-2-aminopropanol-1
- EINECS 211-850-9
- 1-Propanol, 2-amino-1-phenyl-
- Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaR)-
- Phenylpropanolaminum
- Spectrum5_001156
- EINECS 238-900-2
- C07911
- SR-05000001534
- KBioSS_001583
- Mucron
- erythro-(1R,2S)-Norephedrine
- 1-(-)-ephedrine
- PHENYLPROPANOLAMINE, (-)-
- (1R, 2S)-(-)- norephedrine
- (R*,S*)-(+-)-alpha-(1-Aminoethyl)benzenemethanol
- dl-2-Amino-1-hydroxy-1-phenylpropane(ChemID)
- 492-41-1
- HMS2090P12
- Phenylpropanolamina [INN-Spanish]
- Benzyl alcohol,.alpha.-(1-aminoethyl)-
- PDSP1_001349
- 57B9YG5Y1E
- Spectrum_001103
- (1s,2r)-2-hydroxy-2-phenyl-1-methyl-1-aminoethane
- (1r, 2s)-(-)-norephedrine
- Q26840801
- (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol(ChemID)
- Super Odrinex
- Rhindecon
- PHENYLPROPANOLAMINE [VANDF]
- PPA (Nasal Decongestant)
- PHENYLPROPANOLAMINE [HSDB]
- SPBio_000051
- PHENYLPROPANOLAMINE, L-
- Phenylpropanolamine (VAN)
- (1R,2S)-(-)-2-Amino-1-phenyl-1-propanol
- BENZENEMETHANOL, alpha-(1-AMINOETHYL)-, (R*,S*)-, (+/-)
- Fansia
- WLN: ZY1&YQR -L
- 1S,2R-PHENYLPROPANOLAMINE HYDROCHLORIDE
- KBio2_004151
- Fansia (TN)
- DTXSID4023466
- AB01275538-01
- Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-(+-)-
- BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (R*,S*)-, (+/-)-
- Fenilpropanolamina [Italian]
- Fenilpropanolamina
- HSDB 6485
- DTXSID10889348
- (+-)-Norephedrine
- Rinexin
- NOREPHEDRINE, (-)-
- (+-)-Phenylpropanolamine
- CCG-214826
- Benzyl alcohol, alpha-(1-aminoethyl)-(ChemID)
- dl-2-Amino-1-hydroxy-1-phenylpropane
- PPA(ChemID)
- Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaS)-rel-
- Benzenemethanol, alpha-(1-aminoethyl)-, (R-(R*,S*))-
- (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol
- BRN 3196918
- (+/-)-Phenylpropanolamine
- (R*,S*)-(+/-)-alpha-(1-Aminoethyl)benzenemethanol
- 238-900-2
-
- MDL: MFCD00008079
- Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1
- Chiave InChI: DLNKOYKMWOXYQA-CBAPKCEASA-N
- Sorrisi: O[C@H](C1C=CC=CC=1)[C@H](C)N
Proprietà calcolate
- Massa esatta: 151.10000
- Massa monoisotopica: 151.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 46.2Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.0406 (rough estimate)
- Punto di fusione: 51-53 ºC
- Punto di ebollizione: 273.23°C (rough estimate)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: 1.5380 (estimate)
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents. May discolour on exposure to light.
- PSA: 46.25000
- LogP: 1.76750
- pka: 9.958(at 10℃)
- Rotazione specifica: -41 º (c=7, 1M HCl)
- Solubilità: Non determinato
L-(-)-Ephedrine Informazioni sulla sicurezza
- Dichiarazione di pericolo: Harmful
- WGK Germania:3
- Codice categoria di pericolo: R22;R36/37/38
- Istruzioni di sicurezza: S26
- CODICI DEL MARCHIO F FLUKA:3-8-10
- RTECS:RC2275000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S26
- Frasi di rischio:R22; R36/37/38
L-(-)-Ephedrine Letteratura correlata
-
1. Mechanism and applications of lithium amide-induced asymmetric rearrangements of 4-substituted and 4,4-disubstituted cyclopentene oxides to cyclopentenolsDavid M. Hodgson,Andrew R. Gibbs,Michael G. B. Drew J. Chem. Soc. Perkin Trans. 1 1999 3579
-
Mohamed Z. Gad,Samar S. Azab,Amira R. Khattab,Mohamed A. Farag Food Funct. 2021 12 9563
-
Sudhindra H. Deshpande,Vaishali S. Shende,Savita K. Shingote,Debamitra Chakravarty,Vedavati G. Puranik,Raghunath V. Chaudhari,Ashutosh A. Kelkar RSC Adv. 2015 5 51722
-
Jan Muschiol,Christin Peters,Nikolin Oberleitner,Marko D. Mihovilovic,Uwe T. Bornscheuer,Florian Rudroff Chem. Commun. 2015 51 5798
-
5. Some enantioselective borane reductions of prochiral ketones catalysed by polymer-supported oxazaborolidines bound via the boron atomClaude Caze,Noureddine El Moualij,Philip Hodge,Christopher J. Lock,Jianbiao Ma J. Chem. Soc. Perkin Trans. 1 1995 345
492-41-1 (L-(-)-Ephedrine) Prodotti correlati
- 530-36-9(Ethanol, 2-amino-1,2-diphenyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso